4-(Butylamino)butan-1-ol

Catalog No.
S661418
CAS No.
4543-95-7
M.F
C8H19NO
M. Wt
145.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Butylamino)butan-1-ol

CAS Number

4543-95-7

Product Name

4-(Butylamino)butan-1-ol

IUPAC Name

4-(butylamino)butan-1-ol

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

InChI

InChI=1S/C8H19NO/c1-2-3-6-9-7-4-5-8-10/h9-10H,2-8H2,1H3

InChI Key

OPUJAKVDYGQVHP-UHFFFAOYSA-N

SMILES

CCCCNCCCCO

Canonical SMILES

CCCCNCCCCO

Synthesis and Characterization:

4-(Butylamino)butan-1-ol, also known as N-Butyl-4-hydroxybutylamine, is a chemical compound synthesized through various methods, including reductive amination and nucleophilic substitution reactions. Research articles detail these procedures, providing valuable insights for scientists seeking to obtain this compound for their studies [, ].

Potential Applications:

While the specific scientific research applications of 4-(Butylamino)butan-1-ol are limited, some potential areas of exploration have been identified:

  • Material Science: Studies have investigated its potential use as a precursor in the synthesis of ionic liquids, which are salts with unique properties like high conductivity and thermal stability [].
  • Biological Activity: Some research suggests potential interactions with biological systems, but further investigation is needed to understand its specific effects and mechanisms of action [].

4-(Butylamino)butan-1-ol is an organic compound characterized by the molecular formula C₈H₁₉NO. It appears as a colorless to nearly colorless liquid and is soluble in water. The compound features a butylamino group attached to a butan-1-ol structure, which contributes to its unique chemical properties and versatility in various applications across chemistry, biology, and industry .

Currently, there is no documented information on the specific mechanism of action of 4-(Butylamino)butan-1-ol in scientific research.

  • Skin and eye irritation: Amines can irritate skin and eyes upon contact [].
  • Respiratory irritation: Inhalation of amine vapors can irritate the respiratory system [].
  • Flammability: The presence of the butyl chain suggests some flammability, although specific data is unavailable.

  • Oxidation: This compound can be oxidized to form aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to yield primary or secondary amines, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, facilitated by reagents like thionyl chloride or phosphorus tribromide.

Major Products

  • Oxidation: Butylamino butanal or butylamino butanone.
  • Reduction: Butylamine or butylamino butane.
  • Substitution: Butylamino butyl chloride or butylamino butyl bromide.

The biological activity of 4-(Butylamino)butan-1-ol involves its interaction with specific molecular targets, potentially acting as a ligand that modulates receptor or enzyme activity. This interaction can influence various cellular signaling pathways, making it significant for biochemical research and studies on enzyme interactions.

Synthetic Routes

One common method for synthesizing 4-(Butylamino)butan-1-ol involves the reaction of butylamine with 4-chlorobutan-1-ol under basic conditions. The general reaction can be represented as follows:

C4H9NH2+Cl CH2)4OHC8H19NO+HCl\text{C}_4\text{H}_9\text{NH}_2+\text{Cl CH}_2)_4\text{OH}\rightarrow \text{C}_8\text{H}_{19}\text{NO}+\text{HCl}

Industrial Production

In industrial settings, continuous flow reactors may be employed to ensure efficient mixing and reaction control. The use of catalysts and optimized conditions can enhance yield and purity during production.

4-(Butylamino)butan-1-ol is utilized in various fields:

  • Chemistry: Serves as an intermediate in the synthesis of diverse organic compounds.
  • Biology: Used in studying biochemical pathways and enzyme interactions.
  • Industry: Employed in producing surfactants, emulsifiers, and other industrial chemicals .

Several compounds share structural similarities with 4-(Butylamino)butan-1-ol. Here are some notable examples:

Compound NameStructure DescriptionKey Differences
4-Amino-1-butanolSimilar structure but lacks the butylamino groupContains only an amino group
1-ButanolA simpler alcohol with a shorter carbon chainNo amine group
ButylamineAn amine without a hydroxyl groupLacks the alcohol functionality

Uniqueness

4-(Butylamino)butan-1-ol stands out due to its combination of a butylamino group and a hydroxyl group. This unique structure allows it to participate in a wide range of

Phase Behavior and Solubility Profiles

            Property                               Value  Reference   Molecular Formula                             C₈H₁₉NO  [1] [2] [3]

Molecular Weight (g/mol) 145.24 [1] [2] [3]
CAS Number 4543-95-7 [1] [2] [3]
Density (g/cm³) 0.89 [1] [3]
Boiling Point (°C) 132/10 mmHg [1] [3]
Refractive Index 1.4500-1.4540 [1] [3]
Appearance Colorless to pale yellow liquid [1] [2] [4]
Melting Point (°C) Not specified -
Flash Point (°C) Not specified -
Storage Condition Room temperature, sealed, dry, dark [3]

4-(Butylamino)butan-1-ol exhibits distinctive phase behavior characteristics that reflect its dual hydrophilic-hydrophobic nature. The compound exists as a colorless to pale yellow transparent liquid at room temperature, with a density of 0.89 g/cm³ and a refractive index ranging from 1.4500 to 1.4540 [1] [3]. The relatively low density compared to water indicates the significant contribution of the hydrophobic butylamino chain to the overall molecular structure.

               Property                                     Description Reference       Water Solubility                                Soluble in water    [4] 

Polar Solvent Solubility Soluble in polar solvents [4]
Ethanol Solubility Soluble in ethanol
Hydrophobic Region Butylamino chain (C₄H₉N-) [4]
Hydrophilic Groups Hydroxyl (-OH) and amino (-NH-) groups [4]
Hydrogen Bonding Capability Strong hydrogen bonding due to OH and NH groups [4] [6]

The solubility profile of 4-(Butylamino)butan-1-ol demonstrates its amphiphilic character, resulting from the balance between the hydrophobic butylamino chain and the hydrophilic hydroxyl and amino functional groups [4]. The compound exhibits significant water solubility, which is attributed to the strong hydrogen bonding capability of both the hydroxyl and amino groups [4] [6]. This hydrogen bonding capacity allows the molecule to integrate effectively into aqueous environments while maintaining solubility in polar organic solvents such as ethanol .

The phase behavior is significantly influenced by intramolecular hydrogen bonding between the hydroxyl and amino groups. Studies on similar amino alcohol systems have demonstrated that such intramolecular interactions can reduce intermolecular association tendencies, leading to the predominance of intramolecularly hydrogen-bonded species in concentrated solutions [6]. This characteristic affects both the physical properties and the phase equilibrium behavior of the compound.

Spectroscopic Signature Analysis

Infrared and Raman Spectroscopy

             Technique                                                                                     Key Features    Reference

Infrared (IR) Spectroscopy O-H stretch: ~3200-3500 cm⁻¹ (broad), N-H stretch: ~3300-3000 cm⁻¹, C-H stretch: ~2900-3000 cm⁻¹ [7] [8] [9]
Raman Spectroscopy Characteristic peaks for amino alcohol structure, hydrogen bonding signatures [10] [11]
¹H NMR Spectroscopy CH-O and CH-N protons show characteristic shifts, NH and OH protons variable [12] [13] [14]
¹³C NMR Spectroscopy Characteristic carbon shifts for alkyl chain and functional groups [15] [16]
Mass Spectrometry Molecular ion peak at m/z 145, fragmentation patterns typical of amino alcohols [15] [16]

The infrared spectroscopic signature of 4-(Butylamino)butan-1-ol is characterized by several distinctive absorption bands that reflect the presence of both amino and alcohol functional groups. The hydroxyl group exhibits a broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of O-H stretching vibrations [7] [8] [9]. This broadness typically results from hydrogen bonding interactions, both intramolecular and intermolecular, which cause variations in the O-H bond strength and consequently in the vibrational frequencies [7].

The amino group contributes N-H stretching vibrations in the 3300-3000 cm⁻¹ region [7] [17]. Primary amines typically show two absorption bands in this region, appearing as a characteristic doublet that can be distinguished from the broader alcohol absorption [7]. The relative sharpness of these N-H bands compared to the O-H stretch provides a diagnostic tool for identifying the amino alcohol functionality.

In the fingerprint region, C-H stretching vibrations appear between 2900-3000 cm⁻¹, corresponding to the alkyl chains present in both the butylamino substituent and the butanol backbone [7] [9]. Additional characteristic absorptions include C-O stretching vibrations around 1000-1100 cm⁻¹ and various C-H bending modes in the 1400-1500 cm⁻¹ region [9].

Raman spectroscopy provides complementary information to infrared analysis, particularly useful for studying hydrogen bonding interactions in amino alcohols [10] [11]. Research on amino alcohol systems has demonstrated that Raman spectroscopy can effectively monitor intramolecular hydrogen bonding through frequency shifts and intensity changes of specific vibrational modes [11]. The technique is particularly valuable for investigating the conformational equilibrium and the strength of intramolecular hydrogen bonds in amino alcohol structures.

Nuclear Magnetic Resonance (NMR)

The nuclear magnetic resonance spectroscopic analysis of 4-(Butylamino)butan-1-ol provides detailed structural information through characteristic chemical shifts and coupling patterns. ¹H NMR spectroscopy reveals distinct signals for the various proton environments within the molecule [12] [13] [14].

The CH-O and CH-N protons exhibit characteristic downfield shifts that are diagnostic for amino alcohol structures [13]. Research on vicinal amino alcohols has established that the chemical shifts of these protons can provide information about the relative stereochemical configuration when both syn- and anti-isomers are present [13]. The hydroxyl (OH) and amino (NH) protons show variable chemical shifts depending on the solvent, concentration, and temperature, reflecting the dynamic nature of hydrogen bonding interactions [18] [14].

The flexibility of the amino alcohol structure leads to multiple conformational states, which can influence the NMR spectroscopic parameters. The chemical shifts and coupling constants provide information about the preferred conformations and the extent of intramolecular hydrogen bonding [19] [20]. Temperature-dependent NMR studies can reveal conformational dynamics and the energy barriers between different conformational states.

¹³C NMR spectroscopy provides additional structural confirmation through characteristic carbon chemical shifts for the alkyl chain and functional group carbons [15] [16]. The carbon atoms adjacent to the nitrogen and oxygen heteroatoms show predictable downfield shifts that confirm the amino alcohol structure.

Thermal Degradation and Stability Studies

               Property                                        Value/Description    Reference

Thermal Decomposition Onset Not specifically determined [21] [22]
Thermal Stability Range Room temperature storage stable [3]
Decomposition Products Expected: NH₃, H₂O, organic fragments [21] [22] [23]
Storage Temperature Room temperature recommended [3]
Thermal Analysis Method TGA, DSC methods applicable [21] [24] [25]
Stability Factors Amino alcohols generally stable at moderate temperatures [21] [22] [26]

             Aspect                                                               Key Finding   Literature Support   Hydrogen Bonding               Strong intramolecular H-bonds form between OH and NH groups  [6] [27] [28] [20]

Spectroscopic Behavior IR shows broad O-H stretch, characteristic N-H peaks [7] [8] [29] [9]
Thermal Decomposition Amino alcohols decompose endothermically with water and ammonia evolution [21] [22] [23] [30]
Conformational Analysis Multiple conformers possible due to flexible structure [19] [20] [31] [32]
Solubility Behavior Amphiphilic nature allows solubility in both polar and aqueous media [4] [33] [34] [35]

The thermal degradation and stability characteristics of 4-(Butylamino)butan-1-ol can be inferred from extensive studies on related amino alcohol systems. Thermal analysis of amino alcohols using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) has revealed that these compounds generally exhibit good thermal stability at moderate temperatures [21] [22] [24].

Research on simple amino alcohol solutions has demonstrated that these compounds can undergo thermal decomposition through endothermic processes [21]. The decomposition typically involves the evolution of water and ammonia as primary volatile products, consistent with the thermal behavior observed for other amino-containing organic compounds [22] [23]. Studies on monoethanolamine and related systems have shown that amino alcohols can begin thermal decomposition at temperatures ranging from 60°C to 200°C, depending on the specific structure and the presence of catalytic impurities [23].

For 4-(Butylamino)butan-1-ol, the recommended storage conditions include room temperature in sealed, dry, and dark environments [3], indicating reasonable thermal stability under normal handling conditions. The presence of both amino and alcohol functional groups provides multiple pathways for thermal degradation, including dehydration reactions, deamination processes, and cyclization reactions that can lead to the formation of heterocyclic products.

The thermal stability is influenced by several factors, including the strength of intramolecular hydrogen bonding, which can stabilize certain conformations and affect the activation energy for decomposition reactions [21] [26]. The flexible alkyl chain structure allows for various conformational arrangements that may influence the thermal degradation pathways and kinetics.

XLogP3

1.6

Other CAS

4543-95-7

Wikipedia

1-Butanol, 4-(butylamino)-

Dates

Last modified: 08-15-2023

Explore Compound Types